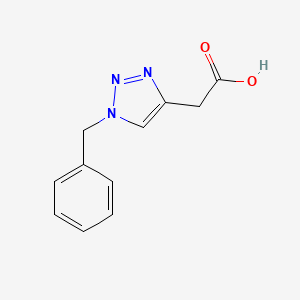

2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid

Descripción general

Descripción

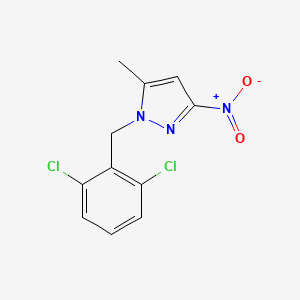

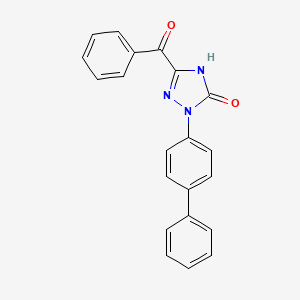

“2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid” is a compound that contains a 1,2,3-triazole ring, which is a five-membered heterocyclic compound. The triazole ring is substituted with a benzyl group at the 1-position and an acetic acid group at the 2-position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes was prepared by the propargylation of 2-hydroxynaphthaldehyde followed by Copper (I)-catalyzed azide-alkyne cycloaddition with various organic azides .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, a benzyl group, and an acetic acid group . The exact structure and geometry would depend on the specific substituents and their positions on the triazole ring.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The triazole ring is known to participate in various reactions, including Copper (I)-catalyzed azide-alkyne cycloaddition .Aplicaciones Científicas De Investigación

Novel Triazole Derivatives and Their Applications

Triazole compounds, including 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid derivatives, have been extensively studied for their diverse biological activities. They are crucial for preparing new drugs with various therapeutic potentials due to their structural variations and significant biological activities. The exploration of triazoles has led to the discovery of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Recent patents highlight the development of new chemical entities and pharmaceuticals leveraging triazole chemistry, emphasizing the need for more efficient, sustainable, and green chemistry approaches in their synthesis. The ongoing discovery of new diseases and pathogens underscores the importance of finding novel triazole derivatives to address emerging health challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).

Eco-friendly Synthesis of Triazoles

Advancements in the eco-friendly synthesis of triazoles, including this compound derivatives, have been significant. Recent reviews cover the use of microwave irradiation and various eco-friendly procedures for the click synthesis of 1,2,3-triazoles. These methodologies provide numerous advantages over traditional methods, such as shorter reaction times, easier work-up, and higher yields. They have been applied in the industrial synthesis of drugs and other areas, marking a critical step towards sustainable chemistry (de Souza et al., 2019).

Biological Significance of Triazole Derivatives

Triazole derivatives bear significant biological efficacy across a spectrum of activities, including antimicrobial, antifungal, anti-cancer, and antiviral effects. The development of new triazole compounds continues to be a promising direction for future drug development, demonstrating the versatility and importance of triazole chemistry in medicinal chemistry and pharmaceutical research. The synthesis and evaluation of triazole derivatives as pharmacologically active compounds highlight the ongoing interest in exploiting their potential for treating various diseases (Verma et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine are known to interact with copper ions, particularly cu(i), stabilizing them towards disproportionation and oxidation .

Mode of Action

Related compounds have been shown to enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid might also interact with its targets in a similar manner, potentially influencing chemical reactions.

Pharmacokinetics

Related compounds have been described as having drug-like properties , suggesting that this compound might also exhibit favorable pharmacokinetic properties.

Result of Action

Related compounds have been shown to induce apoptosis in certain cancer cell lines , suggesting that this compound might also have cytotoxic effects.

Action Environment

It’s worth noting that related compounds have been described as stable under normal storage conditions .

Propiedades

IUPAC Name |

2-(1-benzyltriazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAZRSGRAKKDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B3344990.png)

![4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3345009.png)